

A Technical Guide to the Physical Characteristics of 3-(Cyanomethyl)phenylboronic Acid

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Compound of Interest

Compound Name: 3-Cyanomethylphenylboronic acid

Cat. No.: B151360

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Abstract

3-(Cyanomethyl)phenylboronic acid is a bifunctional organoboron compound with significant potential in medicinal chemistry and materials science, serving as a versatile building block in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its physical and chemical properties is paramount for its effective application. This guide provides an in-depth analysis of the compound's characteristics, with a crucial focus on the practical necessity of utilizing its pinacol ester derivative for enhanced stability and handling. We present a detailed workflow for the characterization of both the stable pinacol ester precursor and the active free boronic acid, offering field-proven insights into experimental design and data interpretation for researchers in drug discovery and chemical synthesis.

Introduction: A Tale of Two Molecules

Organoboronic acids are foundational reagents in modern organic synthesis, prized for their role in creating carbon-carbon and carbon-heteroatom bonds. 3-(Cyanomethyl)phenylboronic acid, with its cyanomethyl ($-\text{CH}_2\text{CN}$) and boronic acid [$-\text{B}(\text{OH})_2$] functionalities, offers dual reactivity for constructing complex molecular architectures. The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the boronic acid moiety is a venerable participant in palladium-catalyzed cross-coupling reactions.

However, a critical aspect of boronic acid chemistry, often encountered in the laboratory, is their propensity for dehydration to form cyclic anhydrides known as boroxines, which can complicate characterization and reactivity.^[1] Furthermore, some boronic acids exhibit limited stability, particularly during purification and long-term storage. To circumvent these challenges, boronic acids are frequently protected as esters, with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) ester being the most common and robust choice.^[2]

This guide, therefore, addresses the topic from a practical, field-tested perspective. We will first detail the physical characteristics of the commercially prevalent and highly stable 3-(cyanomethyl)phenylboronic acid, pinacol ester (CAS 396131-82-1). Subsequently, we will describe the properties of the free boronic acid (CAS 220616-39-7) and provide a validated workflow for its generation via hydrolysis and its subsequent characterization.

The Stable Precursor: 3-(Cyanomethyl)phenylboronic acid, Pinacol Ester

For routine synthesis and storage, the pinacol ester is the compound of choice. Its protection of the diol function on the boron atom prevents boroxine formation and imparts significant stability, rendering it a crystalline, easily handled solid.

Physical & Chemical Properties

A summary of the key physical properties for the pinacol ester is provided below.

Property	Value	Source(s)
Chemical Name	2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile	[3]
CAS Number	396131-82-1	
Molecular Formula	C ₁₄ H ₁₈ BNO ₂	[4]
Molecular Weight	243.11 g/mol	[3]
Appearance	Solid	
Melting Point	61°C to 63°C	[5]
Purity	Typically ≥97%	[5]

Structural Representation

The relationship and transformation between the pinacol ester and the free boronic acid is fundamental to its use. The hydrolysis of the pinacol ester yields the active boronic acid and pinacol as a byproduct.

Caption: Hydrolysis of the pinacol ester to the free boronic acid.

The Active Moiety: 3-(Cyanomethyl)phenylboronic Acid

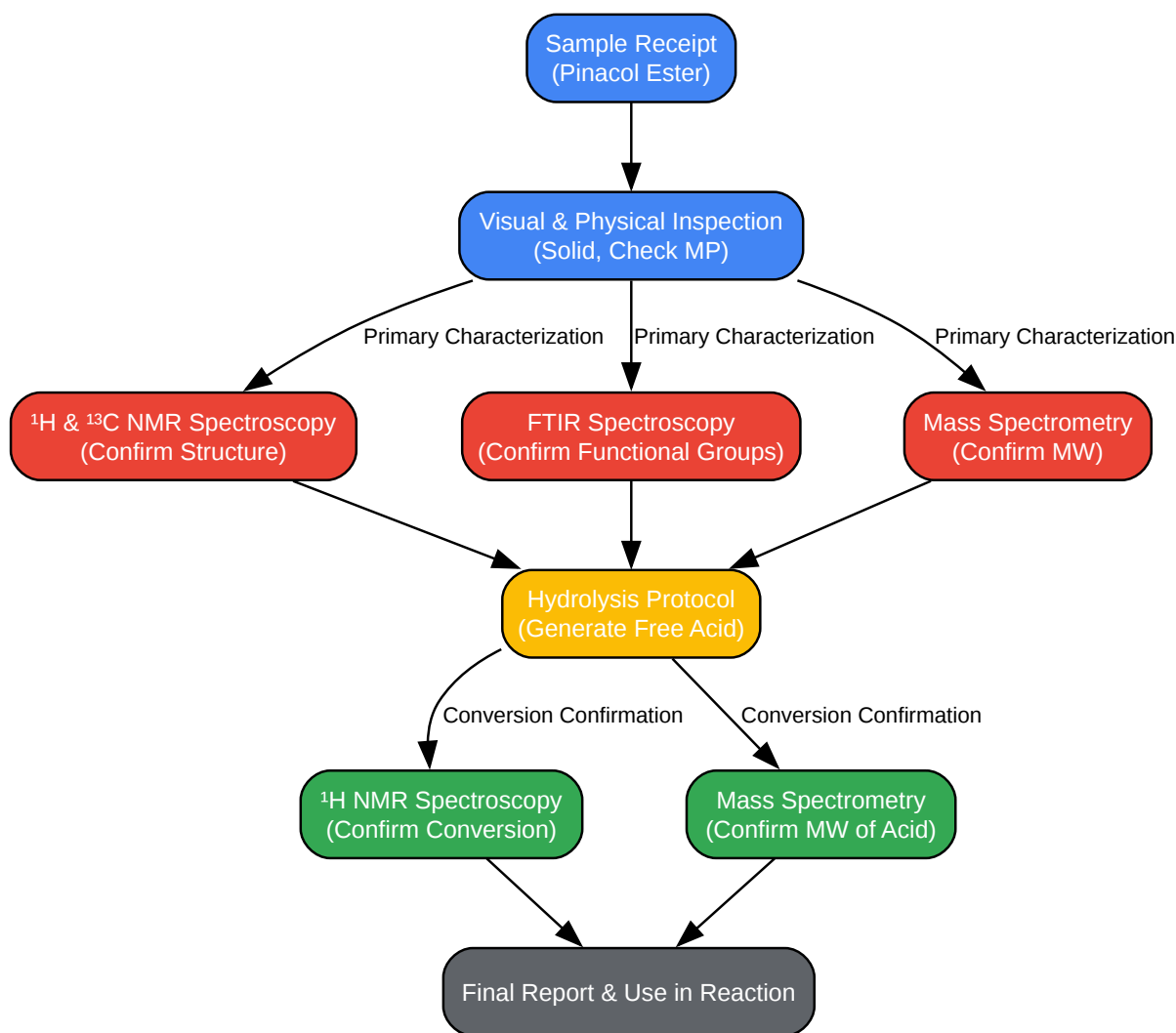
The free boronic acid is typically generated in situ just prior to its use in a subsequent reaction, or is isolated with the awareness that it may be less stable than its ester counterpart.

Physical & Chemical Properties

Property	Value	Source(s)
Chemical Name	3-(cyanomethyl)phenylboronic acid	[6][7]
CAS Number	220616-39-7	[6][7]
Molecular Formula	C ₈ H ₈ BNO ₂	[6][7]
Molecular Weight	160.97 g/mol	[6][7]
Appearance	White to off-white solid (Predicted)	General Knowledge
Solubility	Soluble in polar organic solvents (e.g., DMSO, MeOH, THF); sparingly soluble in water.	General Knowledge

A Validated Characterization Workflow

Ensuring the identity and purity of both the starting ester and the generated acid is critical for reproducible results. The following workflow provides a systematic approach to characterization.



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Caption: Systematic workflow for characterization and validation.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

- **Causality:** NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For the pinacol ester, characteristic signals for the pinacol methyl groups, the benzylic methylene, and the aromatic protons are expected. Upon hydrolysis, the disappearance of the pinacol signal and the appearance of a broad B(OH)₂ signal are definitive indicators of conversion.

- Methodology (Pinacol Ester):
 - Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra.
 - Expected ^1H NMR Signals (in CDCl_3):
 - ~7.4-7.8 ppm (m, 4H, aromatic protons)
 - ~3.7 ppm (s, 2H, $-\text{CH}_2\text{CN}$)
 - ~1.3 ppm (s, 12H, pinacol methyl protons)
- Methodology (Free Boronic Acid):
 - After hydrolysis, remove the reaction solvent in vacuo.
 - Dissolve the residue in 0.6 mL of DMSO-d_6 . CDCl_3 is generally avoided as the free acid may have lower solubility and the acidic B(OH)_2 protons exchange less rapidly in DMSO.
 - Acquire ^1H NMR spectrum.
 - Expected ^1H NMR Signal Changes (in DMSO-d_6):
 - The pinacol signal at ~1.3 ppm will be absent.
 - A broad singlet corresponding to the two B(OH)_2 protons will appear, typically between 8.0-8.5 ppm. This signal will disappear upon addition of a drop of D_2O due to proton-deuterium exchange.
 - The aromatic and methylene signals will remain, with slight shifts possible due to the change in the boron substituent.

Protocol 2: FTIR Spectroscopic Analysis

- Causality: Infrared spectroscopy provides confirmation of key functional groups. The nitrile ($\text{C}\equiv\text{N}$) stretch is a sharp, useful diagnostic peak for both molecules. The key transformation to observe is the loss of the B-O-C stretches of the pinacol ester and the appearance of the broad O-H stretch of the boronic acid.
- Methodology:
 - Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
 - Expected Peaks (Pinacol Ester):
 - $\sim 2250\text{ cm}^{-1}$ (Sharp, medium intensity, $\text{C}\equiv\text{N}$ stretch)
 - $\sim 1350\text{-}1370\text{ cm}^{-1}$ (Strong, B-O stretch)
 - $\sim 1145\text{ cm}^{-1}$ (Strong, C-O stretch of the ester)
 - $\sim 2980\text{ cm}^{-1}$ (C-H stretches of alkyl groups)
 - Expected Peak Changes (Free Boronic Acid):
 - Appearance of a very broad band from $\sim 3200\text{-}3600\text{ cm}^{-1}$ (O-H stretch of the $\text{B}(\text{OH})_2$ group, often hydrogen-bonded).
 - The strong B-O and C-O stretches associated with the pinacol group will disappear or be significantly altered.
 - The $\text{C}\equiv\text{N}$ stretch at $\sim 2250\text{ cm}^{-1}$ will remain.

Protocol 3: Mass Spectrometric Analysis

- Causality: Mass spectrometry confirms the molecular weight of the analyte. Electrospray Ionization (ESI) is a common technique for boronic acids.[8] It is important to note that boronic acids can form adducts with solvents or lose water in the gas phase, which must be accounted for during interpretation.
- Methodology:

- Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infuse the solution into an ESI-MS system.
- Analyze in both positive and negative ion modes.
- Expected m/z Values:
 - Pinacol Ester (MW = 243.11): Look for the $[M+H]^+$ ion at m/z 244.1 or the $[M+Na]^+$ ion at m/z 266.1.
 - Free Boronic Acid (MW = 160.97): Look for the $[M-H]^-$ ion at m/z 159.9 in negative mode. In positive mode, the $[M+H]^+$ ion at m/z 161.9 may be observed, though adducts are common. Be aware of the potential for a dehydration peak at m/z 142.9 ($[M-H_2O+H]^+$).

Protocol 4: Hydrolysis of Pinacol Ester to Free Boronic Acid^{[2][9]}

- Causality: This protocol provides a reliable method for generating the free boronic acid from the stable ester precursor for immediate use or characterization. An acidic aqueous workup ensures the protonation of the boronate species to yield the desired boronic acid.
- Methodology:
 - Dissolve the 3-(cyanomethyl)phenylboronic acid, pinacol ester (1.0 eq) in a suitable organic solvent such as diethyl ether or tetrahydrofuran (THF).
 - Add an aqueous solution of a strong acid (e.g., 1 M HCl) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from 30 minutes to several hours.^[9]
 - Once the reaction is complete, separate the organic layer.
 - Extract the aqueous layer with additional portions of the organic solvent.
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude boronic acid.

- The product can be used as is or purified further by recrystallization if necessary.

Conclusion

3-(Cyanomethyl)phenylboronic acid is a valuable synthetic intermediate whose practical application is greatly facilitated by the use of its stable pinacol ester. A thorough understanding of the physical properties of both the ester and the free acid, combined with a systematic characterization workflow, is essential for achieving reliable and reproducible outcomes in research and development. The protocols outlined in this guide provide a validated, step-by-step approach to ensure structural integrity and purity, from initial sample receipt of the stable precursor to the confirmed generation of the active boronic acid.

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